molecular formula C11H12F3N3O B15113323 1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidine-2-carboxamide

1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidine-2-carboxamide

Cat. No.: B15113323
M. Wt: 259.23 g/mol
InChI Key: YNCAHESGMGSNDG-UHFFFAOYSA-N
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Description

1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring and a trifluoromethyl-substituted pyridine ring

Preparation Methods

The synthesis of 1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 6-(trifluoromethyl)pyridine-3-carboxylic acid with pyrrolidine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H12F3N3O

Molecular Weight

259.23 g/mol

IUPAC Name

1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C11H12F3N3O/c12-11(13,14)9-4-3-7(6-16-9)17-5-1-2-8(17)10(15)18/h3-4,6,8H,1-2,5H2,(H2,15,18)

InChI Key

YNCAHESGMGSNDG-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=CN=C(C=C2)C(F)(F)F)C(=O)N

Origin of Product

United States

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